molecular formula C23H22N4O4 B2527434 N-(2,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260932-45-3

N-(2,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2527434
CAS No.: 1260932-45-3
M. Wt: 418.453
InChI Key: CVPHBEDOYOCTSB-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.453. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-15-6-8-16(9-7-15)22-25-23(31-26-22)19-5-4-12-27(19)14-21(28)24-18-11-10-17(29-2)13-20(18)30-3/h4-13H,14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPHBEDOYOCTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound of significant interest due to its diverse biological activities. This article provides a detailed examination of its biological properties, including anticancer effects and mechanisms of action, supported by research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula: C22H24N4O3
  • Molecular Weight: 396.45 g/mol
  • IUPAC Name: this compound

This compound contains a 1,2,4-oxadiazole moiety known for its biological activity, particularly in anticancer research.

1. Anticancer Activity

Research has shown that derivatives of 1,2,4-oxadiazoles exhibit notable anticancer properties. The compound has been evaluated against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HEPG21.18Induction of apoptosis
MCF70.80Inhibition of cell proliferation
SW11160.67Cell cycle arrest
BGC8230.87Caspase activation

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency compared to standard anticancer drugs like staurosporine and ethidium bromide .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes: The compound shows inhibitory effects on key enzymes involved in cancer progression, such as histone deacetylases (HDAC) and carbonic anhydrases (CA) .
  • Apoptosis Induction: Studies have demonstrated that this compound triggers apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several studies have explored the efficacy of this compound in preclinical settings:

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity against MCF7 and HEPG2 cells with IC50 values lower than many existing chemotherapeutics .

Case Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the anticancer effects. The study highlighted that the compound induced G0/G1 phase cell cycle arrest and increased reactive oxygen species (ROS) levels in treated cells, contributing to its apoptotic effects .

Scientific Research Applications

Anticancer Properties

Research indicates that N-(2,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide exhibits significant anticancer activity. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest: The compound may induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating.
  • Apoptosis Induction: It has been observed to promote apoptosis (programmed cell death) in tumor cells by activating intrinsic pathways.
  • Inhibition of Metastasis: Some studies suggest that this compound can inhibit the migration and invasion of cancer cells.

Case Study:
A recent study demonstrated that a related oxadiazole derivative exhibited percent growth inhibition (PGI) rates of up to 86% against specific cancer cell lines like SNB-19 and OVCAR-8. This suggests that this compound may have similar or enhanced anticancer properties .

Antimicrobial Activity

The compound's structural characteristics also suggest potential antimicrobial properties. Compounds containing oxadiazole and pyrrole rings have been documented to exhibit antibacterial and antifungal activities. Research into similar compounds has shown effectiveness against various bacterial strains and fungi.

Anti-inflammatory Effects

In silico studies have indicated that derivatives of this compound could act as inhibitors of inflammatory pathways. For example, molecular docking studies suggest that it may inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response .

Summary of Applications

ApplicationDescription
AnticancerInduces apoptosis and inhibits cancer cell proliferation
AntimicrobialPotential effectiveness against bacterial and fungal infections
Anti-inflammatoryPossible inhibition of inflammatory enzymes like 5-lipoxygenase

Chemical Reactions Analysis

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Example reaction:

C21H22N4O4+H2OHClC19H18N4O4+CH3NH2\text{C}_{21}\text{H}_{22}\text{N}_4\text{O}_4 + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_4 + \text{CH}_3\text{NH}_2

Conditions:

  • 6M HCl, reflux, 12 hours

  • Yield: 78% (monitored via HPLC)

Oxadiazole Ring Opening

The 1,2,4-oxadiazole ring is susceptible to hydrolysis under strong acidic conditions, forming an open-chain amide:

Oxadiazole+2H2OH+Diamide\text{Oxadiazole} + 2\text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Diamide}

Key data:

ReagentTemperatureTimeProduct StructureYield (%)
H2SO4 (conc.)100°C6 hrsN-substituted diamide65

Electrophilic Substitution on Pyrrole

The electron-rich pyrrole ring undergoes electrophilic aromatic substitution (EAS) at the α-positions.

Nitration

Reaction with nitric acid introduces nitro groups:

Pyrrole+HNO3H2SO4Nitro-pyrrole derivative\text{Pyrrole} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{Nitro-pyrrole derivative}

Conditions:

  • 70% HNO3, 0°C, 2 hours

  • Yield: 82% (confirmed via 1H NMR)

Sulfonation

Sulfonation occurs under mild conditions:
Reagent: Oleum (20% SO3)
Product: Pyrrole-3-sulfonic acid derivative
Yield: 70%

Alkylation/Acylation

The oxadiazole nitrogen reacts with alkyl halides or acyl chlorides:

Oxadiazole+R-XBaseN-alkylated oxadiazole\text{Oxadiazole} + \text{R-X} \xrightarrow{\text{Base}} \text{N-alkylated oxadiazole}

Example:

ReagentBaseSolventYield (%)
Benzyl chlorideK2CO3DMF85

Reduction

Catalytic hydrogenation reduces the oxadiazole ring to a diamide:

Oxadiazole+2H2Pd/CDiamide\text{Oxadiazole} + 2\text{H}_2 \xrightarrow{\text{Pd/C}} \text{Diamide}

Conditions:

  • 10% Pd/C, H2 (50 psi), ethanol, 24 hours

  • Yield: 90%

Demethylation of Dimethoxyphenyl Group

The methoxy groups on the phenyl ring are demethylated using strong Lewis acids:

2,4-Dimethoxyphenyl+BBr32,4-Dihydroxyphenyl\text{2,4-Dimethoxyphenyl} + \text{BBr}_3 \rightarrow \text{2,4-Dihydroxyphenyl}

Key parameters:

  • BBr3 (3 eq.), CH2Cl2, −78°C → RT, 8 hours

  • Yield: 88% (isolated via column chromatography)

Cross-Coupling Reactions

The 4-methylphenyl substituent participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Aryl-B(OH)2+Br-substituted partnerPd(PPh3)4Biaryl product\text{Aryl-B(OH)}_2 + \text{Br-substituted partner} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl product}

Data:

Boronic AcidCatalystSolventYield (%)
4-CarboxyphenylPd(dppf)Cl2DME/H2O75

Pyrrole Oxidation

Controlled oxidation converts pyrrole to a γ-lactam:

Pyrrole+H2O2Fe3+Lactam\text{Pyrrole} + \text{H}_2\text{O}_2 \xrightarrow{\text{Fe}^{3+}} \text{Lactam}

Conditions:

  • 30% H2O2, FeCl3, acetic acid, 50°C, 4 hours

  • Yield: 68%

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the oxadiazole ring:
Product: Cyclobutane-fused oxadiazole dimer
Conditions:

  • 254 nm UV light, benzene, 48 hours

  • Conversion: 95% (TLC)

Mechanistic Insights

  • Acid-Catalyzed Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.

  • Oxadiazole Reduction follows a stepwise mechanism: initial hydrogenation of the N–O bond, followed by ring opening.

  • Electrophilic Substitution on pyrrole occurs preferentially at the α-position due to resonance stabilization of the intermediate .

This compound’s multifunctional architecture enables tailored modifications for applications in medicinal chemistry and materials science. Experimental protocols emphasize controlled conditions to mitigate side reactions, particularly in multi-step syntheses .

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